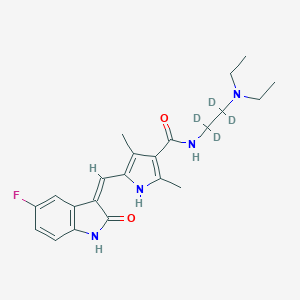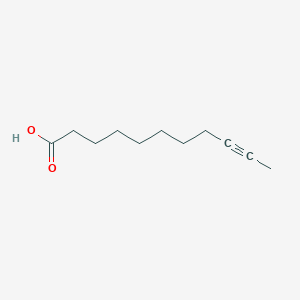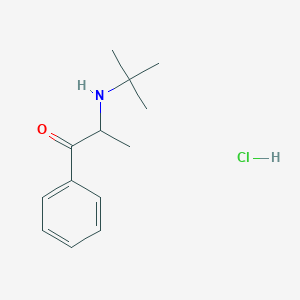
(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
Descripción general
Descripción
(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine, also known as 2S-BMPB, is an organo-metallic compound that has been studied for its potential applications in organic synthesis. This compound has unique properties that make it useful for a variety of purposes, from laboratory experimentation to industrial production.
Aplicaciones Científicas De Investigación
Asymmetric Hydrogenation Catalyst : The compound has been utilized in ruthenium-catalyzed asymmetric hydrogenation of β-keto-enamines. This methodology provides access to γ-secondary amino alcohols, crucial for pharmaceuticals and natural products, with high yields and excellent enantioselectivities (Geng et al., 2011).
Synthesis of Optically Active Compounds : The compound has been involved in synthesizing enantiomers of 2,3-bis(p-methoxyphenyl)but-1-ene by different routes, contributing to the study of optically active compounds (Collins & Hobbs, 1970).
Formation of bis(2-oxazolidinone) Derivatives : It has been used in reactions with carbon dioxide and aliphatic α,ω-diamines to form various 2-oxazolidinone derivatives (Saitǒ et al., 1986).
Crystal Structure of Uranium(IV) Complexes : In the study of uranium(IV) complexes with Schiff bases, this compound played a role in understanding the structure and assembling role of Schiff-base ligands (Salmon et al., 2004).
Fluorogenic Reagent for Catecholamines : This compound has been investigated as a sensitive fluorogenic reagent for detecting catecholamines like norepinephrine, epinephrine, and dopamine (Umegae et al., 1988).
Study on C2 Side Chain Substituted Compounds : It has been used in structure-activity relationship studies of certain phenylalkenes and tris(phenylalkenes), focusing on their cytotoxic effects (Gust & Lubczyk, 2003).
Fluorogenic Reagent for Reducing Carbohydrates : The compound has been used as a reagent for the fluorometric determination of reducing carbohydrates at very low concentrations (Umegae et al., 1989).
Mechanism of Methylenecyclopropane Rearrangements : It has been involved in studies to understand the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer (Ikeda et al., 2003).
Catalytic Studies of Mn(III)-Schiff Base Complexes : This compound has been used in the synthesis of Mn(III)-Schiff base complexes and their application in catalytic studies (Bermejo et al., 2017).
Antitumor Activity of Ruthenium(III) Complexes : Research on Ru(III) complexes with bis(aminophenolate) ligands, including this compound, has contributed to understanding their antitumor mode of action (Dömötör et al., 2017).
Propiedades
IUPAC Name |
(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15/h5-13,18H,20-21H2,1-4H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYGPMAMBXJESZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449915 | |
| Record name | (2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |
CAS RN |
148369-91-9 | |
| Record name | (2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)


![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)









